molecular formula C25H20N2O5 B3597093 N-{3-[(benzylamino)carbonyl]phenyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-{3-[(benzylamino)carbonyl]phenyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3597093
M. Wt: 428.4 g/mol
InChI Key: BXCZXUCMYFKLIU-UHFFFAOYSA-N
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Description

2H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It’s a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .


Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H-chromene analogs . For instance, 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates were synthesized using a one-pot multi-component reaction strategy .


Molecular Structure Analysis

The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen . 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .


Chemical Reactions Analysis

The molecules containing 2H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Physical and Chemical Properties Analysis

The essential structural features of 4H-chromene to impart miscellaneous activity is the occurrence of the fold along the oxygen axis .

Mechanism of Action

The direct assessment of activities with the parent 2H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Future Directions

The 2H-chromene structure has attracted considerable attention as an important structural motif for the discovery of new drug candidates . The scientific community continues to design and develop potent leads of 2H-chromene analogs for their promising biological activities .

Properties

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-31-21-12-6-9-17-14-20(25(30)32-22(17)21)24(29)27-19-11-5-10-18(13-19)23(28)26-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCZXUCMYFKLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(benzylamino)carbonyl]phenyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-{3-[(benzylamino)carbonyl]phenyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-{3-[(benzylamino)carbonyl]phenyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-{3-[(benzylamino)carbonyl]phenyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-{3-[(benzylamino)carbonyl]phenyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-{3-[(benzylamino)carbonyl]phenyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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